molecular formula C15H10O6S B14655986 7-Methoxy-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid CAS No. 51763-15-6

7-Methoxy-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid

Cat. No.: B14655986
CAS No.: 51763-15-6
M. Wt: 318.3 g/mol
InChI Key: BTOPUZGLNVXENF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a thioxanthene core with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of a thioxanthene derivative followed by oxidation and carboxylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of green chemistry principles, such as environmentally friendly solvents and catalysts, is becoming increasingly common to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

7-Methoxy-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 7-Methoxy-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-Methoxy-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

51763-15-6

Molecular Formula

C15H10O6S

Molecular Weight

318.3 g/mol

IUPAC Name

7-methoxy-9,10,10-trioxothioxanthene-3-carboxylic acid

InChI

InChI=1S/C15H10O6S/c1-21-9-3-5-12-11(7-9)14(16)10-4-2-8(15(17)18)6-13(10)22(12,19)20/h2-7H,1H3,(H,17,18)

InChI Key

BTOPUZGLNVXENF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)S(=O)(=O)C3=C(C2=O)C=CC(=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.